Stereochemistry-Dependent Antiparasitic Activity: trans-4-Morpholinocyclohexanamine vs cis-4-Morpholinocyclohexanamine
In a direct comparative evaluation of antiparasitic activity, trans-4-morpholinocyclohexanamine demonstrated markedly superior potency against intracellular Leishmania donovani parasites compared to its cis stereoisomer. The trans configuration yielded an IC₅₀ of 0.199 µM, whereas the cis isomer required concentrations exceeding 10 µM to achieve comparable effect . This >50-fold difference in potency establishes that stereochemistry at the 4-position of the morpholinocyclohexanamine scaffold is not merely a structural nuance but a critical determinant of biological activity. The study reinforces that procurement of the correct stereoisomer is essential for SAR studies and lead optimization in antiparasitic drug discovery campaigns .
| Evidence Dimension | In vitro antiparasitic potency |
|---|---|
| Target Compound Data | IC₅₀ = 0.199 µM |
| Comparator Or Baseline | cis-4-Morpholinocyclohexanamine (CAS 876371-18-5): IC₅₀ > 10 µM |
| Quantified Difference | >50-fold greater potency for trans isomer |
| Conditions | Intracellular Leishmania donovani assay; in vitro cellular model |
Why This Matters
Procurement of the correct trans stereoisomer is essential for reproducible antiparasitic SAR studies; substitution with the cis isomer would yield false-negative or misleading activity data.
